Eugenol rutinoside
CAS No.: 138772-01-7
Cat. No.: VC21283674
Molecular Formula: C22H32O11
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138772-01-7 |
|---|---|
| Molecular Formula | C22H32O11 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 |
| Standard InChI Key | KNUPPNGCEAQRSV-XCPHWCDESA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Eugenol rutinoside, also known as eugenol-7-O-rutinoside or eugeniin, is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 138772-01-7 |
| Molecular Formula | C22H32O11 |
| Molecular Weight | 472.48 g/mol |
| MFCD Identifier | MFCD28988710 |
Structurally, eugenol rutinoside is a glycoside formed from eugenol (a phenylpropene) and rutinose (a disaccharide composed of rhamnose and glucose). The glycosidic bond connects the phenolic hydroxyl group of eugenol with the rutinose sugar moiety. This structural arrangement contributes to its amphipathic nature, influencing its solubility in various solvents and its interaction with biological systems .
Natural Sources and Distribution
Eugenol rutinoside is predominantly found in plants belonging to the Myrtaceae family. The compound has been isolated from various parts of:
The distribution of eugenol rutinoside within these plants varies, with higher concentrations typically found in the flower buds, leaves, and stems. The biosynthesis of eugenol rutinoside in plants is believed to occur through the shikimate pathway, with subsequent glycosylation of eugenol with rutinose.
Synthesis and Characterization
Synthetic Routes
The laboratory synthesis of eugenol rutinoside typically involves the glycosylation of eugenol with activated rutinose derivatives. The most common synthetic approach includes:
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Esterification or transesterification reactions between eugenol and rutin
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Use of acetic anhydride and pyridine as catalysts
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Purification through recrystallization or column chromatography
The synthesis presents challenges related to regioselectivity and stereochemistry, particularly in controlling the anomeric configuration of the glycosidic bond.
Characterization Methods
Synthesized eugenol rutinoside can be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy - for structural elucidation
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Mass Spectrometry (MS) - for molecular weight confirmation
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Infrared Spectroscopy (IR) - for functional group identification
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High-Performance Liquid Chromatography (HPLC) - for purity assessment
Analytical Methods
Several analytical methods have been developed for the qualitative and quantitative analysis of eugenol rutinoside in various matrices:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the most commonly used analytical technique for eugenol rutinoside analysis. The typical HPLC conditions include:
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Reverse-phase columns (C18)
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UV detection at wavelengths between 270-280 nm
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures
Other Analytical Techniques
Additional methods for eugenol rutinoside analysis include:
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Gas Chromatography (GC) - suitable after derivatization
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Capillary Electrophoresis (CE) - for high-efficiency separation
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Mass Spectrometry (MS) - for identification and structural analysis
Biological Activities
Eugenol rutinoside exhibits a range of biological activities that make it a compound of interest for various therapeutic applications.
Anti-Inflammatory Properties
Eugenol rutinoside has demonstrated significant anti-inflammatory effects through various mechanisms:
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Inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins
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Reduction of pro-inflammatory cytokine production
These properties suggest potential applications in the management of inflammatory conditions, though further clinical studies are needed to fully validate these effects in humans.
Antimicrobial Properties
One of the most notable properties of eugenol rutinoside is its antimicrobial activity against a wide range of pathogenic microorganisms, including those resistant to conventional antibiotics:
| Bacterial Strain | Susceptibility to Eugenol Rutinoside |
|---|---|
| Staphylococcus aureus (MRSA) | Effective |
| Bacillus cereus (ATCC 10987) | Effective |
| Escherichia coli (ATCC 8739) | Effective |
| Listeria monocytogenes (ATCC 15703) | Effective |
| Salmonella enterica serovar Typhimurium (ATCC 14028) | Effective |
Eugenol rutinoside has shown efficacy against bacteria that are resistant to multiple antibiotics, including methicillin, ampicillin, cephalotin, sulfonamides, tetracyclines, chloramphenicol, and erythromycin .
Analgesic Properties
Studies have indicated that eugenol rutinoside possesses analgesic effects in both in vitro and in vivo models. The analgesic activity appears to be related to its anti-inflammatory properties and may involve interaction with pain signaling pathways .
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